molecular formula C23H17N3O7 B4759587 5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4759587
M. Wt: 447.4 g/mol
InChI Key: KJTKSYVQLRZGKR-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including molecules with similar complexity, typically involves the condensation reactions of various precursors. For example, compounds with substituted pyrimidine rings are synthesized using reactions that may involve heating in triethylamine or condensation of aldehydes with active methyl groups in pyrimidines, showcasing the versatility in synthetic routes for pyrimidine-based compounds (Brown & Lee, 1970).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often involves planar pyrimidine rings with significant displacements from the plane for ring-substituent atoms. The bond distances provide evidence for the polarization of electronic structures, and the molecules are linked through hydrogen bonds forming stable structures (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical behavior of pyrimidine derivatives includes their ability to undergo rearrangements and reactions with active groups. For example, nitrofuran derivatives, including those with 5-nitro-2-furyl groups, can undergo condensation reactions showcasing the reactivity of these compounds towards forming new chemical bonds (A. Fujita et al., 1965).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The crystal and molecular structures of related compounds have been extensively studied, providing insights into their solid-state arrangements and potential interactions in various solvents (K. C. Mohan et al., 2003).

properties

IUPAC Name

(5E)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O7/c1-13-3-5-14(6-4-13)25-22(28)18(21(27)24-23(25)29)12-16-8-10-19(33-16)17-9-7-15(26(30)31)11-20(17)32-2/h3-12H,1-2H3,(H,24,27,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTKSYVQLRZGKR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-6-hydroxy-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-methylphenyl)pyrimidine-2,4(3H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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